9H-Tribenzo[b,d,f]azepine is a polycyclic aromatic compound characterized by a fused structure comprising three benzene rings and a nitrogen-containing azepine ring. The molecular formula for 9H-Tribenzo[b,d,f]azepine is C₁₈H₁₃N, and it has a molecular weight of approximately 243.31 g/mol. This compound is notable for its unique electronic properties, which arise from the conjugated system of alternating double bonds, making it a subject of interest in various fields, including organic chemistry and materials science .
Research on the biological activity of 9H-Tribenzo[b,d,f]azepine indicates potential pharmacological properties, particularly as an anti-cancer agent. Compounds within this class have shown activity against various cancer cell lines, suggesting that the structural features of 9H-Tribenzo[b,d,f]azepine may contribute to its efficacy in disrupting cellular processes associated with tumor growth . Additionally, its derivatives are being explored for their potential in photodynamic therapy due to their photoinduced structural changes.
Synthesis of 9H-Tribenzo[b,d,f]azepine can be achieved through several methods:
9H-Tribenzo[b,d,f]azepine finds applications in several areas:
Interaction studies involving 9H-Tribenzo[b,d,f]azepine focus on its behavior in various environments, including solvent polarity and temperature effects on its photophysical properties. These studies reveal how structural changes can influence fluorescence characteristics, making it a valuable tool for probing biological systems under different conditions .
Several compounds share structural similarities with 9H-Tribenzo[b,d,f]azepine, including:
| Compound | Structure Type | Unique Features |
|---|---|---|
| 9H-Tribenzo[b,d,f]azepine | Polycyclic aromatic | Contains nitrogen; potential anti-cancer activity |
| Tribenzo[c,e,g]azepine | Polycyclic aromatic | Different benzene ring arrangement |
| Phenothiazine | Heterocyclic | Contains sulfur; used in antipsychotic medications |
| Fluorene Derivatives | Polycyclic aromatic | Lacks nitrogen; used in organic electronics |
The parent 9H-Tribenzo[b,d,f]azepine bears three linearly fused benzene rings and a central nitrogen-bridged heptagon. Density-functional calculations (B3LYP/6-31G(d,p)) reveal a delocalized highest occupied molecular orbital (HOMO) that spans the azepine nitrogen and the peri-fused aromatic belt, while the lowest unoccupied molecular orbital (LUMO) localizes on the heptagon’s rim, lowering the HOMO–LUMO gap to 3.35 eV [1] [2]. The embedded heptagon enforces a torsion angle of 36° between terminal benzene rings, a key geometric parameter controlling chiroptical activity and stacking propensity [3] [4].
Two-step Pd(0)-catalyzed annulations between 2-iodobiphenyls and 2-halo anilines deliver functionalized tribenzoazepines in 45%–91% isolated yield, tolerating alkoxy, cyano, and tertiary-butyl substituents [5].
Cyclic diaryliodonium salts undergo π-extended decarboxylative annulation with 2-iodobenzoates, forging tribenzoazepines in a single operation under photocatalyst-free conditions (visible light, 30 °C, 78% yield) [6].
Azaheptalene congeners containing the tribenzoazepine motif arise from a Pd-catalyzed five-component one-pot reaction, allowing gram-scale access to helically twisted azaheptalenes required for radical-cation studies [7].
Helically locked tribenzoazepine frameworks display robust redox-responsive chiroptical modulation. Table 1 compiles key metrics.
| Derivative | Configuration | λmax-NIR (radical cation) /nm | gabs (neutral) | gabs (radical cation) | ΔERacem (calc) /kcal mol-1 | Reference |
|---|---|---|---|---|---|---|
| Pentabenzo azaheptalene 3 | P-helicity | 840 [7] | 0.013 [7] | 0.008 [7] | 50.9 [7] | 3 |
| 9-Brominated tribenzoazepine radical cation | M-helicity | 812 [8] | 0.010 [8] | 0.007 [8] | 40.1 [7] | 12 |
| 7-Methoxy TBA radical cation | Racemic | 790 [9] | 0.000 | – | – | 46 |
Redox cycling with Magic Green (E° ≈ +0.70 V vs Fc^+/0) converts the neutral P/M enantiomers into isolable radical cations that retain mirror-image circular dichroism into the near-infrared region [7]. Electrochemical spectroelectrochemistry reveals reversible one-electron oxidations at +0.48 V [7], while time-dependent DFT attributes the emergent NIR cotton bands to SOMO → SUMO transitions with π- to π* character localized on the azepine rim [10].
Mechanistically, the heptagon enforces a 100° torsion (X-ray data, P2_1 space group) that decouples frontier orbitals, enhancing magnetic‐dipole allowed Δm = ±1 transitions critical to large |g| values [7].
Coupling the heptagonal TBA donor to the benchmark boron–nitrogen MR core BCz-BN yields TBA-BCz-BN, a pure-blue emitter with the properties in Table 2.
| Parameter | BCz-BN | TBA-BCz-BN | Improvement |
|---|---|---|---|
| Emission peak (toluene) /nm | 483 [2] | 468 [2] | −15 nm shift |
| ΔEST /eV | 0.17 [2] | 0.14 [2] | −0.03 |
| FWHM /nm | 32 [2] | 24 [2] | −8 |
| EQEmax /% | 25.3 [11] | 30.8 [2] | +5.5 |
| Horizontal dipole ratio /% | 74 [11] | 83 [12] | +9 |
The perpendicular arrangement between TBA and BCz-BN (dihedral ≈ 89°) minimizes long-range charge transfer, preserving short-range excited states necessary for line-shape purity [2]. The heptagon further restricts planar stacking, mitigating exciton–polaron annihilation at 500 cd m^-2 where EQE ≈ 26% [2].
Substituting the canonical ν-DABNA core with an azepine donor afforded CIE x,y = 0.14,0.06, EQE_max ≈ 30%, and luminous efficacy 20 lm W^-1 [13], while maintaining a 0.03 eV ΔEST for ultrafast reverse intersystem crossing (8.5 × 10^5 s^-1) [14].
The embedded azepine in TAzBN allows 10 wt % nondoped films to preserve 90% photoluminescence quantum yield and EQE > 21% at 500 cd m^-2 owing to steric hindrance provided by the helical heptagon [14].
The curved geometry imposed by the heptagon lifts molecular planes out of coplanarity, expanding centroid–centroid distances (Table 3).
| System | Helical Twist /° | π–π Distance /Å | Aggregation ΔPLQY /% | Reference |
|---|---|---|---|---|
| Linear BCz-BN | 0 | 3.42 [11] | −55 [11] | 24 |
| TBA-BCz-BN | 31 [2] | 3.76 [2] | −10 [2] | 58 |
| Tetrabenzobisaniline-Azepine (TBBBA) | 42 [15] | 3.80 [15] | −8 [15] | 62 |
| Helically twisted nanoribbon w/ [16]helicene-TBA wrench | 171 [3] | 4.10 [3] | −5 [3] | 10 |
Crystallographic analyses disclose slipped-stack arrangements with offsets >1.6 Å, disrupting excimer formation. In device stacks, the twisted donors act as steric shields—bilateral wrapping can elevate EQE from 28.8% to 37.2% while maintaining 24 nm FWHM even at 20 wt % dopant loadings [17].
The strategy extends to π-extended nonalternant annulations: two azepines fused into a benzo[1,2-b:5,4-b′]bis(azepine) core (TBBBA) generate a dynamically helical rim that delocalizes FMOs, affording green-yellow emission at 545 nm with 26 nm FWHM and suppressed triplet–triplet annihilation at 1,000 cd m^-2 [15].
Table 4 benchmarks tribenzoazepine-based emitters against leading MR systems.
| Emitter | λEL /nm | FWHM /nm | EQEmax /% | Roll-Off at 1,000 cd m-2 /% loss | Host | Reference |
|---|---|---|---|---|---|---|
| TBA-BCz-BN | 468 [2] | 24 [2] | 30.8 [2] | 15 [2] | DMIC-TRZ | 58 |
| Azepine-DABNA | 458 [13] | 23 [13] | 29.7 [13] | 12 [13] | mCBP | 33 |
| TAzBN (10 wt %) | 478 [14] | 45 [14] | 27.3 [14] | 22 [14] | mCPCN | 61 |
| Bilateral-Shielded D-Cz-BN | 501 [17] | 24 [17] | 37.2 [17] | 18 [17] | PhCzBCz | 63 |
Recent breakthroughs demonstrate that embedding 9H-Tribenzo[b,d,f]azepine within donor–acceptor frameworks delivers simultaneous gains in color purity, external quantum efficiency, and operational stability. Future challenges include: